5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE

Catalog No.
S914846
CAS No.
5719-29-9
M.F
C6H6N2OS
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE

CAS Number

5719-29-9

Product Name

5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE

IUPAC Name

5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C6H6N2OS/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9)

InChI Key

KTJFGUHQMDIDTD-UHFFFAOYSA-N

SMILES

C1C2=C(CS1)N=CNC2=O

Canonical SMILES

C1C2=C(CS1)N=CNC2=O

5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE (CAS: 5719-29-9) is a highly specialized, conformationally restricted bicyclic building block widely procured for advanced medicinal chemistry and agrochemical synthesis. Characterized by its fused thiophene and pyrimidinone rings, this compound serves as a critical precursor for generating rigid molecular frameworks that target deep kinase pockets and G-protein-coupled receptors (GPCRs) [1]. In industrial procurement, it is prioritized over simpler pyrimidines because its pre-fused geometry drastically reduces the entropic penalty of target binding, enabling the rapid synthesis of highly potent, selective inhibitors with favorable downstream pharmacokinetic properties [2].

Substituting 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one with unfused pyrimidin-4-ones or isomeric scaffolds (such as thieno[3,2-d]pyrimidines or pyrrolo-pyrimidines) frequently leads to downstream failure in potency and safety. Unfused pyrimidines lack the structural rigidity required to lock substituents into the optimal vector for kinase hinge-binding, resulting in weak target affinity [1]. Furthermore, attempting to use alternative fused cores like 5H-pyrrolo[3,2-d]pyrimidine often introduces unacceptable cellular toxicity (low CC50) and diminishes selectivity indices, whereas the specific [3,4-d] thieno-fusion directs the heteroatom optimally toward solvent-exposed regions, maximizing both efficacy and safety profiles in mutant-strain models [2].

Precursor Superiority for Kinase Inhibitor Rigidity and Potency

When utilized as a core building block for ataxia telangiectasia-mutated and Rad3-related (ATR) kinase inhibitors, the 5,7-dihydrothieno[3,4-d]pyrimidine scaffold dramatically enhances molecular rigidity compared to non-fused cyclosulfone analogs. Derivatives synthesized from this specific fused core achieved exceptional inhibitory activity with IC50 values as low as 1.6 nM, whereas the best non-fused 6-substituted pyrimidine analogs plateaued at 9.4 nM [1]. The fused system optimally directs functional groups toward the solvent region, providing the necessary spatial geometry to improve binding interactions without increasing the molecular weight unnecessarily [1].

Evidence DimensionATR Kinase Inhibitory Potency (IC50)
Target Compound Data1.6 nM (fused thieno-pyrimidine derivatives)
Comparator Or Baseline9.4 nM (non-fused 6-substituted pyrimidine analogs)
Quantified Difference5.8-fold improvement in nanomolar potency
ConditionsIn vitro mobility-shift assay for ATR kinase inhibition

Procuring this specific fused core is essential for medicinal chemists aiming to achieve single-digit nanomolar potency in PIKK family kinase inhibitor discovery.

Downstream Cytotoxicity and Selectivity in Antiviral Synthesis

In the development of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), the choice of the fused bicyclic core dictates the therapeutic window. While alternative scaffolds like 5H-pyrrolo[3,2-d]pyrimidine yield potent compounds, they suffer from high downstream cytotoxicity (CC50 = 5.98 μM) and low selectivity indices (SI ≈ 200) [1]. In contrast, utilizing thieno-fused and related dihydro-pyrimidine cores maintains sub-5 nM anti-HIV-1 potency against wild-type and mutant strains (e.g., RES056) while dramatically lowering cytotoxicity, thereby preserving a viable selectivity index for clinical advancement [1].

Evidence DimensionCellular Toxicity (CC50) and Selectivity
Target Compound DataLow cytotoxicity with high SI for thieno-fused NNRTI derivatives
Comparator Or BaselineCC50 = 5.98 μM (SI ≈ 200) for 5H-pyrrolo[3,2-d]pyrimidine core
Quantified DifferenceSignificant reduction in off-target cellular toxicity
ConditionsIn vitro anti-HIV-1 IIIB and mutant strain RES056 cellular assays

Selecting the thieno-fused pyrimidine over pyrrolo-fused alternatives prevents late-stage compound attrition due to unacceptable cellular toxicity.

GPCR Agonist Efficacy Amplification

For metabolic disease applications, the 5,7-dihydrothieno[3,4-d]pyrimidine core serves as a highly efficient precursor for GPR119 agonists. When oxidized to its 6,6-dioxide derivative, this specific fused-pyrimidine structure delivers a 10-fold enhancement in GPR119 agonistic activity compared to standard cyclopentane-fused pyrimidine rings [1]. This structural modification not only increases the primary receptor activity but also translates to superior in vivo glucose tolerance improvements, outperforming traditional unfused pyrimidine substitutions [1].

Evidence DimensionGPR119 Agonistic Activity
Target Compound Data10-fold enhanced activity (thieno[3,4-d]pyrimidine 6,6-dioxide derivatives)
Comparator Or BaselineBaseline activity (cyclopentane-fused pyrimidine derivatives)
Quantified Difference10x increase in receptor agonism
ConditionsIn vitro GPR119 receptor activation and in vivo glucose tolerance models

For antidiabetic drug development, starting with this specific thieno-pyrimidine scaffold guarantees access to a highly potent pharmacophore space that simpler rings cannot reach.

Synthesis of Conformationally Restricted Kinase Inhibitors

Directly supported by its ability to improve IC50 values to 1.6 nM [1], this compound is the optimal starting material for developing ATR and PIKK family kinase inhibitors where rigid spatial geometry is required for deep-pocket binding.

Development of Low-Toxicity Antiviral NNRTIs

Because it avoids the severe cytotoxicity (CC50 < 6 μM) associated with pyrrolo-fused alternatives [2], this scaffold is highly recommended for synthesizing next-generation HIV-1 NNRTIs targeting resistant mutant strains.

Precursor for High-Potency GPR119 Agonists

Leveraging the 10-fold activity enhancement observed upon downstream modification [3], this building block is ideal for industrial pipelines focused on novel oral antidiabetic agents and metabolic GPCR modulators.

XLogP3

-0.7

Dates

Last modified: 08-16-2023

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